3-(Bromomethyl)-1-methoxy-2-methylpentane

Description

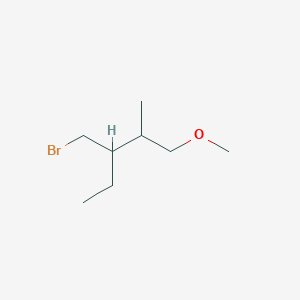

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

3-(bromomethyl)-1-methoxy-2-methylpentane |

InChI |

InChI=1S/C8H17BrO/c1-4-8(5-9)7(2)6-10-3/h7-8H,4-6H2,1-3H3 |

InChI Key |

HVZFTKATVBAMPO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CBr)C(C)COC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 3 Bromomethyl 1 Methoxy 2 Methylpentane

Mechanistic Investigations of Nucleophilic Substitution at the Bromomethyl Moiety

The primary alkyl bromide in 3-(bromomethyl)-1-methoxy-2-methylpentane is a key site for nucleophilic substitution reactions. The mechanism of this substitution is heavily influenced by the nature of the nucleophile, the solvent, and the potential for intramolecular interactions.

Intermolecular Reactivity Patterns

The reaction of this compound with external nucleophiles is expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion is displaced in a single step. libretexts.orguci.edu The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

The steric hindrance around the primary carbon of the bromomethyl group is relatively low, which favors the SN2 pathway over the unimolecular (SN1) mechanism that proceeds through a carbocation intermediate. libretexts.orgncert.nic.in Strong, unhindered nucleophiles will further promote the SN2 reaction.

To illustrate the effect of the nucleophile on the reaction rate, the following table presents hypothetical kinetic data for the reaction of this compound with various nucleophiles.

Table 1: Hypothetical Rate Constants for the SN2 Reaction of this compound with Various Nucleophiles

| Nucleophile | Relative Rate Constant (krel) |

|---|---|

| CH3O- | 1.0 |

| CN- | 1.2 |

| I- | 2.5 |

| HS- | 25 |

Note: The data in this table is illustrative and based on general nucleophilicity trends for SN2 reactions.

Potential for Intramolecular Cyclization Pathways

The presence of the ether oxygen atom in the molecule introduces the possibility of intramolecular reactions. Specifically, the ether oxygen can act as an internal nucleophile, attacking the electrophilic carbon of the bromomethyl group. This process, known as intramolecular Williamson ether synthesis, would lead to the formation of a cyclic ether. youtube.commasterorganicchemistry.com

Given the structure of this compound, an intramolecular SN2 reaction would result in the formation of a five-membered ring, specifically 1-methoxy-2,3-dimethyltetrahydrofuran. The formation of five- and six-membered rings through intramolecular cyclization is generally kinetically and thermodynamically favored. wikipedia.org

The rate of this intramolecular cyclization is dependent on the conformation of the molecule that brings the ether oxygen in proximity to the bromomethyl group. This neighboring group participation of the ether oxygen can significantly enhance the rate of the reaction compared to an analogous intermolecular reaction. libretexts.orgresearchgate.net

Mechanistic Studies of the Ether Moiety's Reactivity

The ether group in this compound is generally stable but can undergo cleavage under specific conditions, typically involving strong acids.

Cleavage Reactions and Their Mechanisms

The cleavage of the ether bond in this compound by strong acids like HBr or HI is a well-established reaction of ethers. The reaction is initiated by the protonation of the ether oxygen, which converts the methoxy (B1213986) group into a good leaving group (methanol). rsc.org Following protonation, the reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. libretexts.orgingentaconnect.com

In the case of this compound, the carbon attached to the methoxy group is secondary. The nucleophilic attack of the halide ion could occur at either the methyl carbon or the secondary carbon of the pentane (B18724) chain. Due to lower steric hindrance, the SN2 attack is more likely to occur at the methyl carbon, leading to the formation of methyl bromide and 3-(bromomethyl)-2-methylpentan-1-ol. researchgate.net

Table 2: Predicted Products of Ether Cleavage of this compound with HBr

| Reaction Pathway | Products |

|---|---|

| SN2 attack at methyl carbon | 3-(Bromomethyl)-2-methylpentan-1-ol and Methyl Bromide |

| SN2 attack at pentyl carbon | 1-Bromo-3-(bromomethyl)-2-methylpentane and Methanol |

Note: The SN2 attack at the less hindered methyl carbon is the major anticipated pathway.

Participation of the Ether Oxygen in Reaction Intermediates

As mentioned in section 3.1.2, the ether oxygen can play a significant role in the reactivity of the molecule through neighboring group participation. rsc.orgingentaconnect.com In reactions at the bromomethyl group, the ether oxygen can act as an internal nucleophile, leading to the formation of a cyclic oxonium ion intermediate. libretexts.orgresearchgate.net This intermediate can then be attacked by an external nucleophile.

This participation can have several consequences:

Rate Acceleration: The intramolecular nature of the initial attack can lead to a significant increase in the reaction rate. libretexts.org

Stereochemical Control: The formation of the cyclic intermediate can dictate the stereochemical outcome of the reaction, often leading to retention of configuration.

The formation of such an intermediate is more likely when the molecule can adopt a conformation that facilitates the intramolecular attack.

Stereochemical Outcomes and Control in Reactions Involving the Compound

The carbon atom at the 2-position of the pentane chain in this compound is a stereocenter. Therefore, reactions involving this compound must consider the stereochemical consequences.

In an intermolecular SN2 reaction at the bromomethyl group, the stereocenter at the 2-position is not directly involved in the reaction. Therefore, the configuration at this center is expected to be retained.

However, if the reaction proceeds through a mechanism involving the participation of the ether oxygen, the stereochemistry can be influenced. The formation of the cyclic oxonium ion intermediate can lead to a situation where the subsequent attack by an external nucleophile occurs with a specific stereochemical outcome.

For reactions that might occur at the stereocenter itself (which are less likely for the primary bromide), the mechanism would dictate the stereochemical outcome. A direct SN2 reaction at a chiral center results in an inversion of configuration, whereas an SN1 reaction proceeding through a planar carbocation intermediate would lead to a racemic mixture. libretexts.orglumenlearning.com The ability to control the stereochemical outcome of a reaction is a critical aspect of organic synthesis. fiveable.merijournals.com

Table 3: Predicted Stereochemical Outcomes for Reactions at a Chiral Center

| Reaction Mechanism | Stereochemical Outcome |

|---|---|

| SN2 | Inversion of configuration |

| SN1 | Racemization |

| Neighboring Group Participation | Retention of configuration |

No Publicly Available Research Data for this compound Transformations

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the reaction mechanisms, chemical transformations, stereoselectivity, or kinetic and thermodynamic analyses of the compound This compound .

The inquiry requested a detailed article structured around specific subsections, including diastereoselectivity, enantioselectivity, the use of chiral auxiliaries, asymmetric catalysis, and the elucidation of reaction pathways for this particular chemical entity. However, the scientific record does not appear to contain published studies, data tables, or detailed research findings that would be necessary to accurately and adequately address these specific topics for "this compound".

While general principles of reaction mechanisms for alkyl bromides, stereoselective synthesis, and kinetic analysis are well-established in the field of organic chemistry, applying these concepts to a specific, unstudied compound without experimental data would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article focusing solely on the chemical transformations of this compound as per the specified outline and content requirements due to the absence of foundational research on this compound.

Advanced Spectroscopic and Analytical Research Methodologies for Comprehensive Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For "3-(Bromomethyl)-1-methoxy-2-methylpentane," a suite of advanced NMR experiments can provide a complete picture of its atomic connectivity and spatial arrangement.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the protons adjacent to the electron-withdrawing oxygen atom of the methoxy (B1213986) group are expected to show a downfield chemical shift, typically in the range of 3.3-4.5 ppm. libretexts.orgoregonstate.edu Similarly, the protons on the carbon bearing the bromine atom would also be deshielded. The remaining alkyl protons would appear at higher fields. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would reveal the number of adjacent protons, thus helping to piece together the carbon skeleton.

The ¹³C NMR spectrum provides information on the different carbon environments. Carbons bonded to the electronegative oxygen and bromine atoms will appear at lower fields (deshielded). For instance, carbons adjacent to an ether oxygen typically resonate in the 50-80 ppm region. libretexts.orgoregonstate.edu

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, two-dimensional (2D) NMR experiments are crucial. These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for determining the stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. This would be particularly important for elucidating the relative stereochemistry of the chiral centers at C2 and C3.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for "this compound" is presented below, based on general principles and data for similar structures.

| Atom | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

| -OC H₃ | ~3.3 (s) | ~59 |

| -C H₂-OCH₃ | ~3.4 (m) | ~75 |

| -C H(CH₃)- | ~1.8 (m) | ~35 |

| -CH(C H₃)- | ~0.9 (d) | ~15 |

| -C H(CH₂Br)- | ~2.0 (m) | ~45 |

| -C H₂Br | ~3.5 (m) | ~33 |

| -C H₂CH₃ | ~1.5 (m) | ~25 |

| -CH₂C H₃ | ~0.9 (t) | ~11 |

Note: These are estimated values and can vary based on the solvent and specific stereoisomer.

"this compound" possesses several single bonds, around which rotation can occur, leading to different conformers. Dynamic NMR (DNMR) is a powerful technique to study these conformational changes. libretexts.orglibretexts.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, averaged signals are observed. libretexts.org As the temperature is lowered, the rate of rotation slows down, and at a certain point (the coalescence temperature), the signals for individual conformers may be resolved. researchgate.net Analyzing the spectra at various temperatures allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. nih.gov This information is crucial for understanding the molecule's three-dimensional shape and reactivity.

Furthermore, DNMR can be employed to monitor the progress of reactions involving "this compound" in real-time. This can provide valuable mechanistic information by observing the disappearance of reactant signals and the appearance of intermediate and product signals. libretexts.org

Mass Spectrometry (MS) for Molecular Fingerprinting and Mechanistic Insight

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental formula of "this compound" (C₉H₁₉BrO). A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass units. This characteristic isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

| Ion | Exact Mass (⁷⁹Br) | Exact Mass (⁸¹Br) |

| [C₉H₁₉⁷⁹BrO]⁺ | 222.0674 | - |

| [C₉H₁₉⁸¹BrO]⁺ | - | 224.0653 |

HRMS analysis of fragment ions can also help to confirm the structure. Common fragmentation pathways for ethers include α-cleavage (cleavage of the bond adjacent to the oxygen atom) and C-O bond cleavage. oregonstate.edu For alkyl bromides, a common fragmentation is the loss of the bromine atom.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. proquest.com This makes it an ideal tool for analyzing "this compound" in complex mixtures, such as reaction products or environmental samples. researchgate.net The sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

The retention time (the time it takes for the compound to pass through the GC column) can be used for identification, and the mass spectrum provides a molecular fingerprint for confirmation. thermofisher.com The characteristic isotopic pattern of bromine in the mass spectrum is particularly useful for identifying bromine-containing compounds in a complex chromatogram. acs.org GC-MS is also invaluable for detecting and identifying reaction intermediates, which can provide crucial insights into reaction mechanisms. chromatographyonline.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a molecule and for assessing its purity.

For "this compound," the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. The C-O stretching vibration of the ether group typically gives rise to a strong absorption in the range of 1000-1300 cm⁻¹. libretexts.orgfiveable.me Dialkyl ethers, like the one in this molecule, usually show this band around 1150-1070 cm⁻¹. spectroscopyonline.com The spectrum will also feature C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1350-1470 cm⁻¹. spectroscopyonline.com The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. The absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups can confirm the purity of the ether. oregonstate.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C-H (sp³) | Bending | 1350 - 1470 | Medium |

| C-O (Ether) | Stretching | 1070 - 1150 | Strong |

| C-Br | Stretching | 500 - 600 | Medium-Strong |

By combining the information from these advanced spectroscopic and analytical techniques, a complete and unambiguous characterization of "this compound" can be achieved.

Chromatographic Techniques for Separation and Quantification Research

Chromatographic methods are pivotal for the separation, identification, and quantification of this compound in various matrices. Given the compound's volatility and polarity, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable, each offering distinct advantages for its analysis.

Method Development for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Method development for the analysis of this compound is critical for achieving accurate and reproducible results. This involves the systematic optimization of chromatographic parameters to ensure adequate separation from impurities and matrix components.

Gas Chromatography (GC):

Due to its presumed volatility, GC is a highly suitable technique for the analysis of this compound. The development of a robust GC method would focus on selecting the appropriate column, temperature programming, and detector to achieve optimal separation and sensitivity.

A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (similar to a DB-5), is often a good starting point for the separation of halogenated alkanes. The temperature program would be optimized to ensure sufficient resolution of the target analyte from any potential isomers or impurities. A flame ionization detector (FID) would offer good sensitivity, while a mass spectrometer (MS) detector would provide definitive identification based on the compound's mass spectrum. For enhanced sensitivity to the brominated structure, an electron capture detector (ECD) could also be employed.

Below is a hypothetical data table outlining a potential GC method for the analysis of this compound.

Table 1: Proposed Gas Chromatography (GC) Method Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Detector | Scan range 50-400 m/z, electron ionization (EI) at 70 eV |

| FID Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC):

For less volatile impurities or for analyses where derivatization is not desirable, HPLC offers a powerful alternative. A reverse-phase HPLC method would be the most likely approach for this compound.

The method would typically employ a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the target compound and any impurities with varying polarities. A UV detector would be suitable if the compound possesses a chromophore, although for a simple haloalkane, detection might be challenging. In such cases, a refractive index detector (RID) or a mass spectrometer (MS) could be used.

The following interactive data table presents a proposed set of HPLC conditions for the analysis of this compound.

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm or Mass Spectrometer (MS) with Electrospray Ionization (ESI) |

Preparative Chromatography for Compound Isolation

For the isolation of pure this compound from a reaction mixture or for the purification of a commercial sample, preparative chromatography is an essential technique. This method is a scaled-up version of analytical chromatography, designed to separate larger quantities of material.

Based on the principles of normal-phase chromatography, a common approach for the purification of moderately polar compounds like this compound would involve column chromatography using silica (B1680970) gel as the stationary phase. The mobile phase, or eluent, would be a mixture of non-polar and slightly more polar organic solvents. The polarity of the eluent is carefully optimized to allow for the separation of the desired compound from byproducts and starting materials.

A typical solvent system might be a mixture of hexane (B92381) and ethyl acetate (B1210297), with the proportion of ethyl acetate being adjusted to achieve the desired separation. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Below is an interactive data table outlining a potential preparative chromatography method for the isolation of this compound.

Table 3: Proposed Preparative Chromatography Parameters for the Isolation of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., starting with 99:1 and gradually increasing the polarity) |

| Column Dimensions | Dependent on the scale of the separation |

| Sample Loading | Dry loading or direct injection in a minimal amount of mobile phase |

| Fraction Collection | Based on TLC analysis of the eluate |

| Detection | UV shadowing or TLC analysis of collected fractions |

Theoretical and Computational Chemistry Investigations of 3 Bromomethyl 1 Methoxy 2 Methylpentane

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can predict a wide range of characteristics, from molecular geometry to spectroscopic signatures and reactivity, without the need for empirical data.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the calculation of numerous molecular properties. For 3-(bromomethyl)-1-methoxy-2-methylpentane, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate key aspects of its chemistry.

These calculations can predict optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to compute reactivity descriptors that offer insights into the molecule's chemical behavior. The distribution of electron density, for instance, can highlight electrophilic and nucleophilic sites. The presence of the electronegative bromine and oxygen atoms significantly influences this distribution.

Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. In this compound, the HOMO is likely localized around the bromine and oxygen atoms, which have lone pairs of electrons, while the LUMO is expected to be associated with the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value | Significance |

| Dipole Moment | ~2.1 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -9.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons; a positive value suggests it is stable against reduction. |

| HOMO-LUMO Gap | 11.0 eV | A large gap suggests high kinetic stability. |

| Mulliken Charge on C (bonded to Br) | +0.15 | Indicates an electrophilic carbon center, prone to nucleophilic attack. |

| Mulliken Charge on Br | -0.25 | Shows the electron-withdrawing nature of the bromine atom. |

Ab Initio Methods for Energetic Landscapes

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information.

For this compound, ab initio calculations are particularly useful for mapping out energetic landscapes. This includes the precise calculation of bond dissociation energies (BDEs). The C-Br bond is of particular interest, as its BDE is a direct measure of the energy required for homolytic cleavage to form a radical, a key step in many chemical reactions. High-level ab initio calculations can provide a benchmark for the strength of this bond compared to other bromoalkanes. nih.gov

These methods are also critical for studying reaction pathways and determining the energies of transition states and intermediates, providing a more detailed picture than what might be achievable with less computationally intensive methods.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentane (B18724) backbone in this compound means that it can exist in numerous spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Exploration of Low-Energy Conformers

Conformational analysis involves systematically exploring the potential energy surface of the molecule as a function of its dihedral angles. Due to the acyclic nature of the molecule, there are several rotatable single bonds, leading to a complex conformational space. Computational searches can identify the various local minima on this surface, which correspond to stable conformers. nih.gov

For a substituted pentane, the relative orientations of the alkyl, methoxy (B1213986), and bromomethyl groups will be dictated by a balance of steric and electronic effects. For instance, gauche interactions between bulky substituents will be energetically unfavorable, leading to a preference for anti-arrangements where possible. The most stable conformers are those that minimize these unfavorable interactions. researchgate.net Computational studies on similar acyclic systems have shown that even small changes in substitution can significantly alter the conformational preferences.

Simulation of Intramolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound explores its conformational space at a given temperature. nih.gov

These simulations are particularly useful for understanding the nature and timescale of intramolecular interactions. For example, MD can reveal transient hydrogen bonds, if any, and quantify the extent of steric hindrance between different parts of the molecule. The flexibility of the ether linkage and the steric bulk of the bromomethyl and methyl groups are key factors that would be investigated in such simulations. acs.orgamanote.com

Computational Modeling of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a likely reaction pathway to be studied is nucleophilic substitution at the carbon atom bearing the bromine.

Given that the bromomethyl group is a primary halide, a bimolecular nucleophilic substitution (SN2) mechanism is highly probable. sciforum.netstanford.edu Computational modeling can be used to map out the potential energy surface for such a reaction. This involves identifying the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org

The geometry of the SN2 transition state would feature an incoming nucleophile and the departing bromide ion in a trigonal bipyramidal arrangement around the central carbon atom. The activation energy for the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is a key determinant of the reaction rate. DFT methods are well-suited for locating transition states and calculating activation barriers. mdpi.comnih.gov

Table 2: Hypothetical Activation Energies for the SN2 Reaction of this compound with a Nucleophile (e.g., OH⁻)

| Parameter | Calculated Value (in silico) | Interpretation |

| Reactant Complex Energy | -5.2 kcal/mol | Stabilization due to ion-dipole interactions before the reaction. |

| Transition State Energy | +18.5 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Activation Energy (ΔE‡) | 23.7 kcal/mol | A moderate activation energy, suggesting the reaction would proceed at a measurable rate under appropriate conditions. |

| Product Complex Energy | -25.0 kcal/mol | The energy of the product and the departing bromide ion, stabilized by interactions. |

| Overall Reaction Energy (ΔErxn) | -19.8 kcal/mol | The reaction is predicted to be exothermic and thermodynamically favorable. |

By modeling such reactions, computational chemistry can predict reaction outcomes, explore the effects of different nucleophiles, and provide a detailed, atomistic understanding of the chemical transformations that this compound can undergo.

Prediction of Reaction Pathways and Rate Constants

In the computational investigation of this compound, a primary focus is the elucidation of its potential reaction pathways and the prediction of associated reaction rates. As an alkyl halide, this compound is expected to undergo nucleophilic substitution (S\textsubscript{N}1 and S\textsubscript{N}2) and elimination (E1 and E2) reactions. researchgate.netyoutube.com Computational chemistry provides powerful tools to model these reactions at a molecular level, offering insights that are often difficult to obtain through experimental means alone. catalysis.blog

The process begins with the mapping of the potential energy surface (PES) for each proposed reaction mechanism. Using quantum mechanical methods, such as Density Functional Theory (DFT), scientists can calculate the energies of reactants, products, intermediates, and, most importantly, transition states. catalysis.blog The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility. dtic.mil The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. fiveable.me

For this compound, computational models would be built to simulate its interaction with various nucleophiles. The structure of the alkyl halide itself—a primary bromide—suggests a strong propensity for the S\textsubscript{N}2 mechanism, which is sensitive to steric hindrance. masterorganicchemistry.com The computational approach would involve:

Geometry Optimization: Finding the lowest energy structures for the reactants (this compound and a chosen nucleophile), the transition state, and the products.

Frequency Analysis: Confirming the nature of the stationary points on the PES. A true minimum (reactant, product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Activation Energy Calculation: Determining the energy barrier for each potential pathway (S\textsubscript{N}1, S\textsubscript{N}2, E1, E2). A lower activation energy indicates a more favorable, and thus faster, reaction pathway. opentextbc.ca

The following table provides hypothetical activation energies for the reaction of this compound with a generic nucleophile (Nu\textsuperscript{-}), illustrating how computational results can be used to compare competing pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|

| SN2 | 22.5 | Bimolecular nucleophilic substitution, concerted mechanism. |

| SN1 | 35.0 | Unimolecular nucleophilic substitution, via carbocation intermediate. |

| E2 | 25.8 | Bimolecular elimination, concerted mechanism. |

| E1 | 36.2 | Unimolecular elimination, via carbocation intermediate. |

Based on these hypothetical results, the S\textsubscript{N}2 pathway has the lowest activation energy, suggesting it is the most kinetically favorable mechanism under the modeled conditions.

Once the activation free energy (ΔG\textsuperscript{‡}) is determined, reaction rate constants (k) can be predicted using the Eyring equation from Transition State Theory (TST). dtic.milucsb.edu This equation relates the rate constant to temperature and the activation free energy. ucsb.edu

k = (k\textsubscript{B}T/h)e\textsuperscript{(-ΔG‡/RT)}

By calculating the rate constants at different temperatures, a theoretical Arrhenius plot can be constructed to understand the temperature dependence of the reaction. libretexts.org

| Temperature (K) | Predicted Rate Constant (s-1) |

|---|---|

| 298.15 | 1.5 x 10-4 |

| 308.15 | 4.8 x 10-4 |

| 318.15 | 1.4 x 10-3 |

| 328.15 | 3.9 x 10-3 |

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing electrons in terms of delocalized orbitals that extend over the entire molecule. libretexts.org For this compound, an MO analysis can reveal key insights into its chemical behavior.

Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com According to frontier orbital theory, a chemical reaction is often driven by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). numberanalytics.com

In the context of a nucleophilic substitution reaction on this compound, the nucleophile's HOMO donates electrons into the LUMO of the alkyl halide. numberanalytics.comyoutube.com The LUMO of an alkyl halide is typically the antibonding orbital (σ*) associated with the carbon-halogen bond (C-Br in this case). utdallas.edu A lower LUMO energy makes the molecule a better electron acceptor and thus more reactive towards nucleophiles. wuxiapptec.com Computational methods can readily calculate the energies and visualize the shapes of these orbitals.

| Orbital | Calculated Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -10.8 | Br (lone pair), O (lone pair) |

| LUMO | +1.2 | C-Br (σ*) |

| HOMO-LUMO Gap | 12.0 | N/A |

To gain a more detailed picture of the bonding and charge distribution, Natural Bond Orbital (NBO) analysis is a powerful computational technique. uni-muenchen.de NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive Lewis-like picture of localized bonds, lone pairs, and antibonds. wisc.edu This method allows for the calculation of atomic partial charges, providing a quantitative measure of the polarity of bonds within the molecule. For this compound, NBO analysis would be expected to show a significant positive charge on the carbon atom bonded to the bromine, confirming its electrophilic character, and a negative charge on the bromine atom. researchgate.net

| Atom | Calculated Partial Charge (a.u.) |

|---|---|

| C (bonded to Br) | +0.25 |

| Br | -0.30 |

| O (in methoxy group) | -0.55 |

| C (in methoxy group) | -0.05 |

Furthermore, NBO analysis can quantify delocalization effects through second-order perturbation theory, which measures the stabilizing energy of donor-acceptor interactions (e.g., lone pair to antibonding orbital). dergipark.org.tr These interactions provide a deeper understanding of the electronic factors governing the molecule's structure and reactivity.

Advanced Synthetic Applications and Broader Research Implications

Utilization of 3-(Bromomethyl)-1-methoxy-2-methylpentane as a Key Building Block in Complex Chemical Synthesis

The molecular architecture of this compound, featuring a primary alkyl bromide and a sterically hindered ether, makes it a potentially valuable synthon for the construction of complex molecular frameworks. The presence of the bromomethyl group allows for a variety of nucleophilic substitution reactions, enabling the introduction of the 1-methoxy-2-methylpentan-3-yl moiety into a larger molecule.

The reactivity of the C-Br bond is a cornerstone of its synthetic utility. quora.com In principle, this compound can react with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. The sterically hindered nature of the alkyl group, resulting from the methyl and ethyl groups attached to the carbon adjacent to the bromomethyl group, would likely influence the kinetics of these reactions, favoring SN2 pathways due to the primary nature of the halide. libretexts.org

Illustrative Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Potential Product Class |

| Cyanide | Sodium Cyanide (NaCN) | Nitriles |

| Azide | Sodium Azide (NaN₃) | Alkyl Azides |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioethers |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ethers |

| Carbanion | Diethyl Malonate | Substituted Malonic Esters |

This table is illustrative and represents theoretically possible reactions based on the known reactivity of alkyl bromides.

The steric hindrance provided by the 2-methylpentane (B89812) backbone could be strategically employed in diastereoselective reactions, where the bulky alkyl group directs the approach of incoming reagents. numberanalytics.com This could be particularly useful in the synthesis of chiral molecules where precise control over stereochemistry is paramount.

Methodological Contributions to Aliphatic Halogenated Ether Chemistry

The study of this compound could offer valuable insights into the chemistry of sterically hindered aliphatic halogenated ethers. The interplay between the ether and bromomethyl functionalities, along with the steric bulk, presents interesting chemical questions.

One area of potential contribution is in the investigation of reaction mechanisms. For instance, comparing the rate of nucleophilic substitution of this compound with less hindered analogues could provide quantitative data on the impact of steric hindrance on SN2 reaction rates for this class of compounds. msu.edu

Furthermore, the synthesis of this compound itself likely involves multi-step pathways, potentially starting from commercially available precursors. The optimization of its synthesis could lead to the development of new or improved methodologies for the preparation of other complex aliphatic ethers. researchgate.net Modern ether synthesis often seeks to overcome the limitations of traditional methods like the Williamson ether synthesis, especially when dealing with sterically demanding substrates. nih.govacs.org Research into the synthesis of this compound could contribute to this ongoing effort.

Potential for Functionalization of Polymeric Materials

The reactive bromomethyl group of this compound makes it a candidate for the functionalization of polymers. numberanalytics.com Polymers containing nucleophilic functional groups, such as hydroxyl, amino, or carboxylate groups, could be modified by grafting the 1-methoxy-2-methylpentan-3-yl moiety onto the polymer backbone. This process, known as polymer functionalization, can significantly alter the physical and chemical properties of the original material. acs.org

For instance, grafting this aliphatic ether onto a hydrophilic polymer could increase its hydrophobicity, potentially altering its solubility, thermal properties, and mechanical behavior. The bulky, non-polar nature of the 2-methylpentane group would be expected to impart these changes.

Hypothetical Polymer Functionalization:

| Polymer Backbone | Nucleophilic Group | Potential Property Change |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Increased hydrophobicity, altered thermal stability |

| Poly(acrylic acid) | Carboxylate (-COO⁻) | Modified solubility, introduction of ether linkages |

| Poly(ethylene imine) | Amine (-NH₂) | Enhanced steric bulk, altered chelating properties |

This table provides hypothetical examples of how this compound could be used to modify existing polymers.

Such modifications are crucial in the development of advanced materials with tailored properties for specific applications, ranging from drug delivery systems to specialized coatings. nih.govsigmaaldrich.com The use of alkyl halides for polymer functionalization is a well-established strategy, and the unique structure of this compound could offer new possibilities in this field. acs.org

Future Research Directions in Bromomethyl Ether Chemistry and Aliphatic Ether Synthesis

The lack of specific data on this compound highlights a gap in the broader landscape of aliphatic ether chemistry. Future research could be directed towards several key areas:

Synthesis and Characterization: The first step would be the development of a reliable and efficient synthesis for this compound, followed by its full spectroscopic and physical characterization.

Reactivity Studies: A systematic investigation of its reactivity with a diverse range of nucleophiles would provide valuable data on the influence of its steric and electronic properties on reaction outcomes.

Exploration in Materials Science: Research into its use for the functionalization of various polymer platforms could uncover novel materials with unique properties.

Computational Modeling: Theoretical studies could be employed to predict its reactivity, conformational preferences, and the properties of materials derived from it.

The broader field of ether synthesis is continuously evolving, with a focus on developing more efficient, selective, and environmentally friendly methods. numberanalytics.comlabinsights.nl The study of challenging molecules like this compound can drive innovation in synthetic methodology, particularly in the realm of constructing sterically hindered ethers. nih.govorganic-chemistry.org

Q & A

Q. Tables for Key Comparisons

| Reaction Type | Conditions | Major Product | Yield Optimization |

|---|---|---|---|

| SN2 | NaCN, DMF, 60°C | 3-Cyanomethyl derivative | Excess nucleophile (2.5 eq.) |

| E2 | KOtBu, EtOH, reflux | 3-Methyl-1-pentene | Base concentration >1.5 M |

| Radical Bromination | NBS, UV light, CCl₄ | Side-chain brominated isomers | Control irradiation time (<2h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.